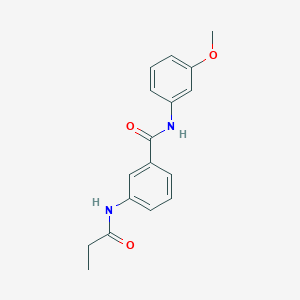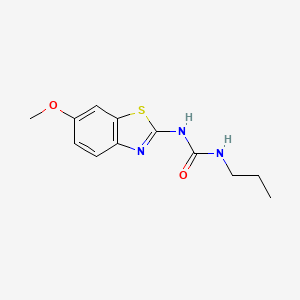
N-(3-methoxyphenyl)-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a member of the benzamide class of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-(propionylamino)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that modify the structure of chromatin and regulate gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and analgesic properties, this compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. This compound has also been shown to inhibit the growth and migration of cancer cells, indicating its potential as an anti-metastatic agent.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-3-(propionylamino)benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This compound has been shown to have minimal toxicity in normal cells, making it a potential candidate for the development of cancer therapeutics with fewer side effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(3-methoxyphenyl)-3-(propionylamino)benzamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential as a therapeutic agent for other diseases beyond cancer, inflammation, and pain.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(propionylamino)benzamide involves the reaction of 3-amino-N-(3-methoxyphenyl)propanamide with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
N-(3-methoxyphenyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and pain. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have analgesic properties, indicating its potential as a pain reliever.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-7-4-6-12(10-13)17(21)19-14-8-5-9-15(11-14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKARIZJOAVIRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-{2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426861.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B5426872.png)
![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5426879.png)

![N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5426894.png)
![[2-(2-biphenylyloxy)ethyl]ethylamine hydrochloride](/img/structure/B5426897.png)



![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426935.png)
![N~2~-methyl-N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5426947.png)
![3-(allylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426953.png)

